An In-Depth Technical Guide to 4-Chloro-6-fluoroquinoline-3-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-6-fluoroquinoline-3-carbonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-6-fluoroquinoline-3-carbonitrile is a halogenated heterocyclic compound built upon the quinoline scaffold, a structure of immense significance in medicinal chemistry. Its strategic functionalization—featuring a reactive chlorine atom at the 4-position, a fluorine atom at the 6-position, and a versatile nitrile group at the 3-position—positions it as a highly valuable intermediate for the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its known physicochemical properties, predictable reactivity, plausible synthetic routes, and key applications for researchers in drug discovery and organic synthesis. While experimental data for this specific molecule is sparse in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer expert insights into its characterization and handling.
Introduction to the Fluoroquinolone Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, often enhances metabolic stability, binding affinity, and pharmacokinetic profiles.
4-Chloro-6-fluoroquinoline-3-carbonitrile emerges as a key building block within this chemical space. It provides a rigid framework with three distinct functional handles that can be selectively manipulated, allowing for the systematic construction of diverse molecular libraries for biological screening.[4] Its utility lies not as an end-product, but as a critical precursor for creating more elaborate molecules with potential therapeutic value.[5]
Physicochemical and Structural Identification
Precise identification is critical for any chemical compound. While extensive experimental data for 4-Chloro-6-fluoroquinoline-3-carbonitrile is not widely published, its fundamental properties can be cataloged from supplier data and computational models.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-Chloro-6-fluoroquinoline-3-carbonitrile | --- |
| CAS Number | 886362-73-8 | [6][7][8] |
| Molecular Formula | C₁₀H₄ClFN₂ | [7][8] |
| Molecular Weight | 206.61 g/mol | [8] |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=C(C=N2)C#N)Cl | --- |
Table 2: Physical Properties of the Related Compound 4-Chloro-6-fluoroquinoline (CAS: 391-77-5)
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline powder | [5] |
| Melting Point | 73-79 °C / 95 °C | [5][6] |
| Boiling Point | 259.9 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 111.0 ± 21.8 °C |[6] |
Chemical Properties and Expected Reactivity
The synthetic utility of 4-Chloro-6-fluoroquinoline-3-carbonitrile is dictated by its three key functional groups. The electron-withdrawing nature of the quinoline nitrogen, the fluorine, and the nitrile group makes the C4-position highly susceptible to nucleophilic attack.
-
C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr).[9] The chlorine atom acts as an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, alcohols, and thiols. This reaction is the cornerstone of its use as an intermediate, allowing for the introduction of diverse side chains essential for modulating biological activity.[9][10]
-
C3-Nitrile Group: The carbonitrile (cyano) group is a versatile functional handle. It can undergo:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, a key functional group in many fluoroquinolone antibiotics.[11]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a flexible linker for further derivatization.
-
Cycloaddition: The nitrile can participate in cycloaddition reactions to form various five-membered heterocyclic rings (e.g., tetrazoles), which are often used as bioisosteres for carboxylic acids.[12]
-
-
Quinoline Ring: The aromatic ring system can undergo electrophilic substitution, although the conditions required are typically harsh due to the deactivating effect of the heterocyclic nitrogen and halogen substituents.
Protocol: Synthesis of the 4-Hydroxyquinoline Intermediate (Steps 1 & 2)
Causality: This protocol is based on the Gould-Jacobs reaction, a robust and widely used method for constructing the quinolone core from anilines and malonic esters. [13][14]The initial condensation forms a vinylogous amide, which undergoes thermally induced intramolecular cyclization. High-boiling solvents like diphenyl ether are used to achieve the necessary temperatures for efficient ring closure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-chloro-4-fluoroaniline and 1.1 equivalents of diethyl (ethoxymethylene)malonate (EMME).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The progress can be monitored by TLC. Ethanol is evolved as a byproduct.
-
Cyclization: Add the reaction mixture to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 240-250 °C. Maintain this temperature for 30-60 minutes.
-
Workup: Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the product.
-
Purification: Collect the crude solid by filtration, wash thoroughly with the hydrocarbon solvent, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate intermediate.
Protocol: Chlorination of the 4-Hydroxy Intermediate (Precursor to Step 4)
Causality: The conversion of a 4-hydroxyquinoline (or its tautomer, a 4-quinolone) to a 4-chloroquinoline is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating and dehydrating agent, effectively replacing the hydroxyl group with a chlorine atom. [15][16]
-
Reaction Setup: In a fume hood, suspend the 4-hydroxyquinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization: Basify the acidic aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9 to precipitate the crude product.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 4-chloroquinoline product.
Spectroscopic Characterization (Expected)
While a verified spectrum is not available, the structure of 4-Chloro-6-fluoroquinoline-3-carbonitrile allows for the prediction of its key spectroscopic features. [17][18]
-
¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. 7.5-9.0 ppm). Four distinct signals corresponding to the protons at C2, C5, C7, and C8 would be expected. The proton at C2 will likely be the most downfield and appear as a singlet. The protons on the benzene ring (C5, C7, C8) will show complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom at C6.
-
¹³C NMR: Approximately 10 distinct signals would be observed for the carbon atoms. The nitrile carbon (C≡N) would appear around 115-120 ppm. The carbon bearing the chlorine (C4) and the carbon bearing the fluorine (C6) would be identifiable by their characteristic chemical shifts and C-F coupling constants.
-
FT-IR: The infrared spectrum would provide clear evidence of the key functional groups:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch.
-
Strong absorption bands in the 1000-1100 cm⁻¹ region corresponding to the C-F stretch.
-
Bands in the 1600-1450 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.
-
A band in the 750-850 cm⁻¹ region for the C-Cl stretch.
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 206. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak would confirm the presence of a single chlorine atom.
Applications in Research and Drug Development
The primary value of 4-Chloro-6-fluoroquinoline-3-carbonitrile is as a versatile intermediate for creating novel compounds with therapeutic potential. [19]
-
Antibacterial Agents: The fluoroquinolone core is the basis for a major class of antibiotics. [19]The C4 position is often substituted with a piperazine ring or other amine-containing heterocycles to enhance antibacterial activity and modulate pharmacokinetics. [13]* Anticancer Agents: Many modern kinase inhibitors used in oncology feature a quinoline or quinazoline core. The C4 position is a common attachment point for the side chains that confer target specificity.
-
Scaffold for Library Synthesis: The well-defined reactivity of the C4-chloro and C3-nitrile groups allows for parallel synthesis, enabling the rapid generation of a large number of distinct derivatives for high-throughput screening. [4]
Safety and Handling
Note: No specific toxicology data is available for 4-Chloro-6-fluoroquinoline-3-carbonitrile. The following recommendations are based on the known hazards of the structurally similar compound, 4-Chloro-6-fluoroquinoline. [20]This compound should be handled with care by trained personnel only.
-
Hazard Classification (Predicted):
-
Harmful if swallowed (Acute Toxicity, Oral). [20] * Causes skin irritation. [20] * Causes serious eye damage/irritation. [20] * May cause respiratory irritation. [20]* Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator is recommended.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C. [6]
-
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